molecular formula C10H12N6 B291971 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine

7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine

Cat. No. B291971
M. Wt: 216.24 g/mol
InChI Key: LLENOGXZCZHFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine, also known as PPNPP, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrimidine derivative that has shown promise in a variety of applications, including as a tool for studying biological systems and as a potential therapeutic agent. In

Scientific Research Applications

7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein kinases and as a potential therapeutic agent for cancer and other diseases. It has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine has also been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential as a cancer therapy.

Mechanism of Action

The mechanism of action of 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine is not fully understood, but it is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell cycle progression, induction of apoptosis, and inhibition of tumor growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine is its potency as a protein kinase inhibitor, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, its relatively low yield and complex synthesis method may limit its use in large-scale experiments. Additionally, its potential toxicity and lack of specificity for certain protein kinases may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the complexity of the process. Additionally, further studies are needed to fully understand the mechanism of action of 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine and its potential therapeutic applications. Finally, there is a need for more specific and potent protein kinase inhibitors that can be used to target specific enzymes involved in disease processes.

Synthesis Methods

The synthesis of 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine involves a multi-step process that begins with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is then reacted with 1-pyrrolidinecarboxaldehyde to yield 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine. The overall yield of this process is approximately 30%.

properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C10H12N6/c11-8-7-5-12-10(16-3-1-2-4-16)15-9(7)14-6-13-8/h5-6H,1-4H2,(H2,11,12,13,14,15)

InChI Key

LLENOGXZCZHFBJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N

Origin of Product

United States

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